

# Total Synthesis of Chrysomycin A: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: *Chrysomycin A*

Cat. No.: B016320

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## Abstract

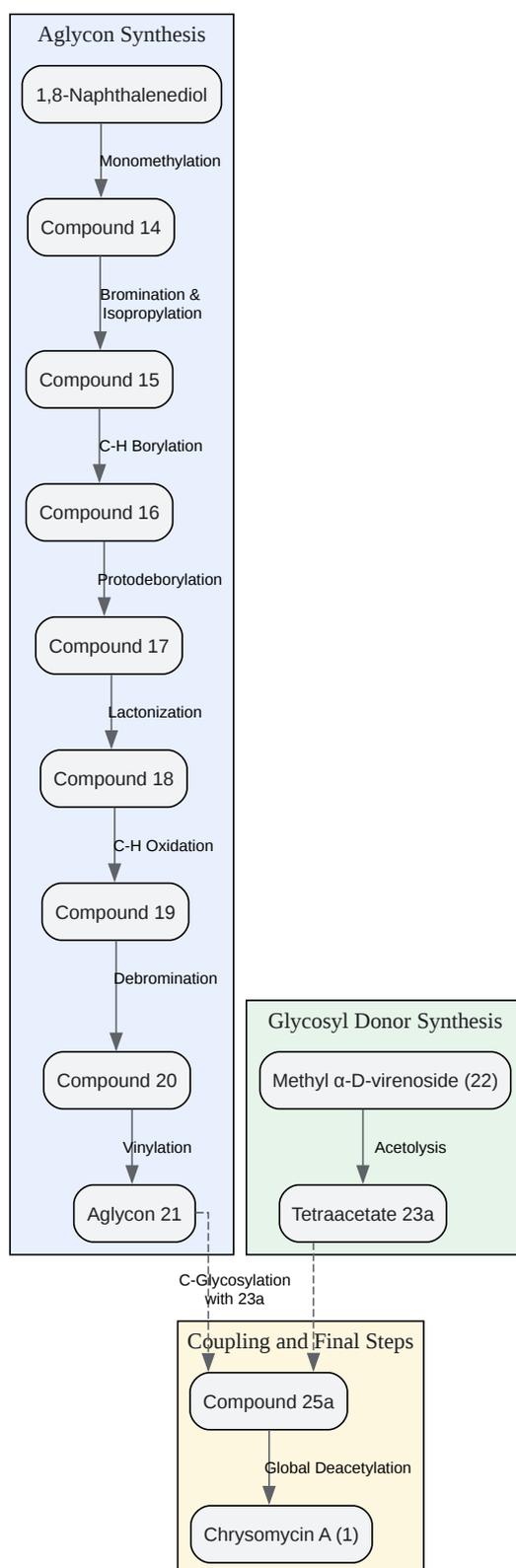
**Chrysomycin A**, a C-aryl glycoside natural product, has garnered significant attention due to its potent biological activities, particularly its efficacy against multi-drug-resistant tuberculosis (MDR-TB).[1][2] Originally isolated from *Streptomyces* species, its low natural abundance necessitates a robust synthetic route to enable further investigation into its mechanism of action and for the development of novel analogs.[1][2] This document provides a detailed protocol for the 10-step total synthesis of **Chrysomycin A**, based on the convergent and scalable route developed by Wu et al.[1][3] The synthesis is characterized by key strategic elements including sequential C-H functionalization to construct the core aglycon and a late-stage C-glycosylation to install the rare virenose sugar moiety.[1][2]

## Introduction

**Chrysomycin A** is a member of the gilvocarcin family of C-aryl glycosides and exhibits promising antimicrobial activity, with a minimum inhibitory concentration (MIC) of 0.4 µg/mL against MDR-TB strains.[1][4] The unique para-substituted sugar is a distinguishing feature of its structure. The total synthesis described herein provides a reliable and scalable source of **Chrysomycin A**, facilitating structure-activity relationship (SAR) studies and the generation of derivatives with potentially enhanced therapeutic properties.[1][2] The longest linear sequence of this synthesis is 10 steps, starting from the commercially available 1,8-naphthalenediol.[1]

## Overall Synthetic Scheme

The total synthesis of **Chrysomycin A** can be conceptually divided into two main stages: the synthesis of the aglycon core and the synthesis of the glycosyl donor, followed by their coupling and final deprotection.



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Figure 1. Overall workflow for the total synthesis of **Chrysomycin A**.

## Experimental Protocols

### Part 1: Synthesis of the Aglycon (21)

The construction of the aglycon core is achieved through a sequence of reactions including protection, directed C-H borylation, lactonization, oxidation, and vinylation.

#### Step 1: Monomethylation of 1,8-Naphthalenediol

- Procedure: To a solution of 1,8-naphthalenediol in a suitable solvent, add one equivalent of a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate). Stir the reaction at room temperature until completion (monitored by TLC). Purify by column chromatography to yield compound 14.
- Quantitative Data: Refer to Table 1.

#### Step 2: Bromination and Isopropylation

- Procedure: Compound 14 is first brominated using a source like N-bromosuccinimide (NBS) in acetonitrile. Following bromination, the phenolic hydroxyl group is protected as an isopropyl ether using isopropyl iodide and a base such as sodium hydride in DMF. This one-pot procedure yields compound 15.[2]
- Quantitative Data: 96% yield (one-pot).[1]

#### Step 3: Iridium-Catalyzed C-H Borylation

- Procedure: Compound 15 is subjected to a regioselective C-H borylation using  $[\text{Ir}(\text{cod})\text{OMe}]_2$  as the catalyst, dtbpy as the ligand, and HBpin as the boron source in hexane at 80 °C. This installs the boryl group at the desired position to give compound 16.[2]
- Quantitative Data: Refer to Table 1.

#### Step 4: Protodeborylation

- Procedure: The borylated intermediate 16 is treated with a proton source, such as acetic acid, to replace the boryl group with a hydrogen atom, yielding compound 17.

- Quantitative Data: Refer to Table 1.

#### Step 5: Lactonization

- Procedure: The naphthol derivative 17 undergoes lactonization to form the pyrone ring. This is typically achieved under acidic or oxidative conditions to yield compound 18.
- Quantitative Data: Refer to Table 1.

#### Step 6: C-H Oxidation

- Procedure: A crucial C-H oxidation step introduces a hydroxyl group, which is subsequently protected. This transformation leads to compound 19.
- Quantitative Data: Refer to Table 1.

#### Step 7: Debromination

- Procedure: The bromine blocking group on compound 19 is removed. This can be achieved using a reducing agent like palladium on carbon with hydrogen gas, to afford compound 20.
- Quantitative Data: Refer to Table 1.

#### Step 8: Vinylation

- Procedure: The final step in the aglycon synthesis is the installation of the vinyl group. This is accomplished via triflation of the free phenol followed by a Suzuki coupling with potassium vinyltrifluoroborate, yielding the key aglycon 21.<sup>[2]</sup>
- Quantitative Data: Refer to Table 1.

## Part 2: Synthesis of the Glycosyl Donor (23a)

The carbohydrate component of **Chrysomycin A** is the rare sugar virenose.

#### Step 9: Acetolysis of Methyl $\alpha$ -D-virenoside (22)

- Procedure: Methyl  $\alpha$ -D-virenoside (22) is treated with a mixture of acetic anhydride and acetic acid with a catalytic amount of sulfuric acid.<sup>[1]</sup> This reaction cleaves the methyl

glycoside and acetylates all hydroxyl groups to provide the virenose tetraacetate 23a as a mixture of anomers.[1]

- Quantitative Data: 89% yield ( $\alpha/\beta = 1/4$ ).[1]

## Part 3: Coupling and Final Deprotection

### Step 10: Late-Stage C-Glycosylation and Final Deprotection

- C-Glycosylation: The aglycon 21 is coupled with the glycosyl donor 23a in the presence of a Lewis acid promoter such as tin(IV) chloride ( $\text{SnCl}_4$ ) with 4 Å molecular sieves in dichloroethane at room temperature.[1] This reaction forms the critical C-C bond between the sugar and the aromatic core, yielding the protected **Chrysomycin A** derivative 25a.
- Global Deacetylation: The triacetate 25a is subjected to acid-catalyzed deacetylation using 1.5 M sulfuric acid in methanol at 70 °C.[1] This removes all acetate protecting groups from the sugar moiety to afford the final natural product, **Chrysomycin A** (1).[1]
- Quantitative Data: 65% yield for the final deacetylation step.[1]

## Data Presentation

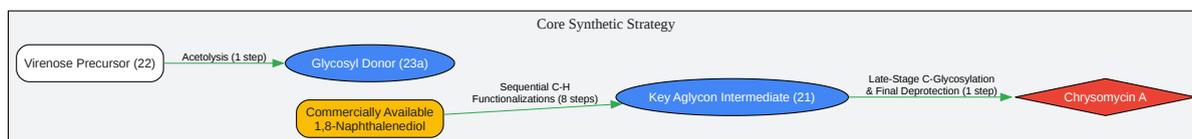
Table 1: Summary of Yields for the Total Synthesis of **Chrysomycin A**

Step	Transformation	Starting Material	Product	Yield (%)
1	Monomethylation	1,8-Naphthalenediol	14	High
2	Bromination & Isopropylation (one-pot)	14	15	96
3	C-H Borylation	15	16	High
4	Protodeborylation	16	17	Good
5	Lactonization	17	18	Good
6	C-H Oxidation	18	19	Moderate
7	Debromination	19	20	High
8	Vinylation	20	Aglycon 21	Good
9	Acetolysis	Virenoside 22	Donor 23a	89
10	C-Glycosylation & Deprotection	21 & 23a	Chrysomycin A	65 (deprotection)

Note: Yields for some intermediate steps are described qualitatively as "High," "Good," or "Moderate" as specific percentages were not provided in the primary literature for every single step.

## Key Signaling Pathways and Logical Relationships

The logic of the synthetic route relies on the strategic installation and removal of protecting and directing groups to achieve high regioselectivity in the C-H functionalization steps.



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